molecular formula C18H12N4O3 B7983307 (E)-3-((3-(3-Nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one

(E)-3-((3-(3-Nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one

Cat. No.: B7983307
M. Wt: 332.3 g/mol
InChI Key: FSVWEODHCSFQAO-OQLLNIDSSA-N
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Description

(E)-3-((3-(3-Nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the nitrophenyl and pyrazolyl groups in the structure suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((3-(3-Nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one typically involves the condensation of an indolin-2-one derivative with a pyrazole derivative under basic or acidic conditions. Common reagents used in the synthesis may include aldehydes, ketones, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the biological activity of the compound.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((3-(3-Nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers often study such compounds to understand their interactions with biological targets.

Medicine

In medicinal chemistry, derivatives of indolin-2-one are investigated for their potential therapeutic applications. This compound may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, the compound may be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-3-((3-(3-Nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one likely involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The nitrophenyl and pyrazolyl groups may play a crucial role in binding to these targets and modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Indolin-2-one Derivatives: Compounds with similar core structures but different substituents.

    Pyrazole Derivatives: Compounds with pyrazole rings and various functional groups.

    Nitrophenyl Compounds: Compounds containing nitrophenyl groups with different linkages.

Uniqueness

The uniqueness of (E)-3-((3-(3-Nitrophenyl)-4H-pyrazol-4-yl)methylene)indolin-2-one lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

(3E)-3-[[3-(3-nitrophenyl)-4H-pyrazol-4-yl]methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3/c23-18-15(14-6-1-2-7-16(14)20-18)9-12-10-19-21-17(12)11-4-3-5-13(8-11)22(24)25/h1-10,12H,(H,20,23)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVWEODHCSFQAO-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3C=NN=C3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3C=NN=C3C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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